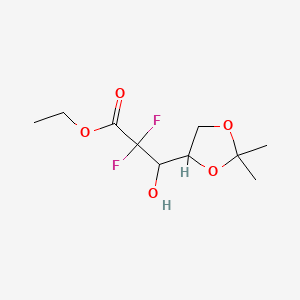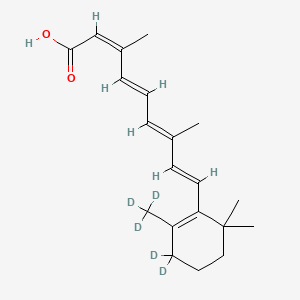![molecular formula C45H84N2O17 B1146246 2'-O-[(2-Methoxyethoxy)methyl] Roxithromycin CAS No. 425365-66-8](/img/structure/B1146246.png)
2'-O-[(2-Methoxyethoxy)methyl] Roxithromycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-O-[(2-Methoxyethoxy)methyl] Roxithromycin is a derivative of Roxithromycin, a semi-synthetic macrolide antibiotic This compound is structurally related to erythromycin and is designed to enhance the pharmacokinetic properties of the parent molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-[(2-Methoxyethoxy)methyl] Roxithromycin involves multiple steps, starting from the parent compound, Roxithromycin. The key step involves the protection of the hydroxyl group at the 2’ position with a 2-methoxyethoxy methyl group. This is typically achieved using a reagent such as 2-methoxyethoxy methyl chloride in the presence of a base like sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of 2’-O-[(2-Methoxyethoxy)methyl] Roxithromycin follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure the purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2’-O-[(2-Methoxyethoxy)methyl] Roxithromycin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethoxy group using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of azido derivatives.
Scientific Research Applications
2’-O-[(2-Methoxyethoxy)methyl] Roxithromycin is used extensively in scientific research due to its enhanced stability and solubility. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the development of new macrolide antibiotics.
Biology: Studied for its effects on bacterial protein synthesis and its potential to overcome antibiotic resistance.
Medicine: Investigated for its pharmacokinetic properties and potential therapeutic applications in treating bacterial infections.
Industry: Utilized in the development of new formulations and drug delivery systems.
Mechanism of Action
2’-O-[(2-Methoxyethoxy)methyl] Roxithromycin exerts its effects by binding to the 50S subunit of bacterial ribosomes, thereby inhibiting protein synthesis. This action prevents the growth and replication of bacteria. The compound targets the peptidyl transferase center of the ribosome, blocking the translocation of peptides and leading to bacterial cell death.
Comparison with Similar Compounds
2’-O-[(2-Methoxyethoxy)methyl] Roxithromycin is compared with other macrolide antibiotics such as erythromycin, azithromycin, and clarithromycin. While all these compounds share a similar mechanism of action, 2’-O-[(2-Methoxyethoxy)methyl] Roxithromycin offers enhanced stability and solubility, making it a valuable compound for research and potential therapeutic applications.
List of Similar Compounds
- Erythromycin
- Azithromycin
- Clarithromycin
- Dirithromycin
Properties
CAS No. |
425365-66-8 |
|---|---|
Molecular Formula |
C45H84N2O17 |
Molecular Weight |
925.2 g/mol |
IUPAC Name |
(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-(2-methoxyethoxymethoxy)-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C45H84N2O17/c1-16-33-45(10,52)38(48)28(4)35(46-59-25-57-20-18-54-14)26(2)22-43(8,51)40(64-42-37(58-24-56-19-17-53-13)32(47(11)12)21-27(3)60-42)29(5)36(30(6)41(50)62-33)63-34-23-44(9,55-15)39(49)31(7)61-34/h26-34,36-40,42,48-49,51-52H,16-25H2,1-15H3/b46-35-/t26-,27-,28+,29+,30-,31+,32+,33-,34+,36+,37-,38-,39+,40-,42+,43-,44-,45-/m1/s1 |
InChI Key |
KYAPHMSJPGQOSY-DXBODRHJSA-N |
SMILES |
CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OCOCCOC)(C)O)C)C)O)(C)O |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OCOCCOC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)OCOCCOC)(C)O)C)C)O)(C)O |
Canonical SMILES |
CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OCOCCOC)(C)O)C)C)O)(C)O |
Synonyms |
(9E)-2’-O-[(2-Methoxyethoxy)methyl] Erythromycin 9-[O-[(2-Methoxyethoxy)methyl]_x000B_oxime]; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


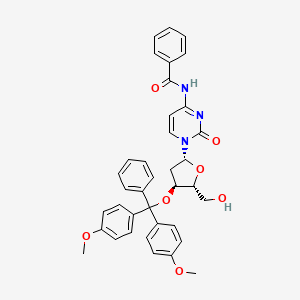
![Bicyclo[2.2.1]heptane-1-carbonyl chloride, 7,7-dimethyl-2,3-dioxo-, (1S)- (9CI)](/img/new.no-structure.jpg)
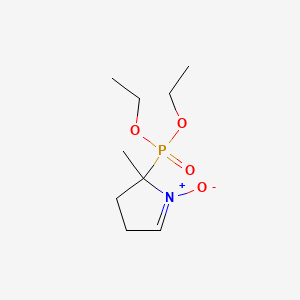
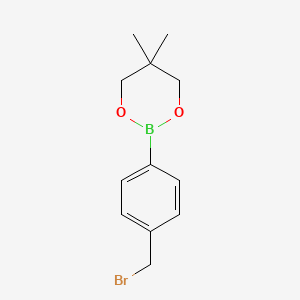
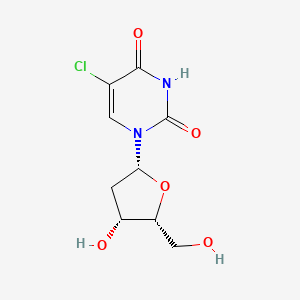

![[R-(R*,R*)]-2-(1-Azabicyclo[2.2.2]oct-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one](/img/structure/B1146176.png)

